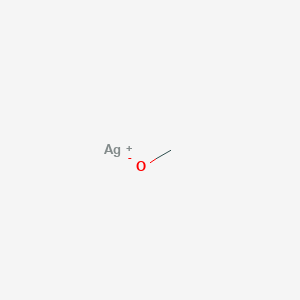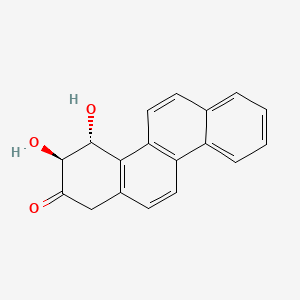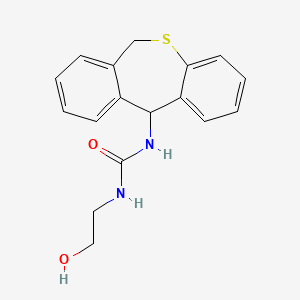
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is a complex organic compound that belongs to the class of dibenzothiepin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzothiepin core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the hydroxyethyl and urea groups through reactions such as nucleophilic substitution and condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibition or activation of enzymes.
Receptor Interaction: Modulation of receptor activity leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiepin Derivatives: Compounds with similar core structures but different functional groups.
Hydroxyethyl Urea Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is unique due to its specific combination of the dibenzothiepin core and hydroxyethyl urea functional groups, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
74797-31-2 |
|---|---|
Fórmula molecular |
C17H18N2O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C17H18N2O2S/c20-10-9-18-17(21)19-16-13-6-2-1-5-12(13)11-22-15-8-4-3-7-14(15)16/h1-8,16,20H,9-11H2,(H2,18,19,21) |
Clave InChI |
GFMVMMLCZYNFJW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
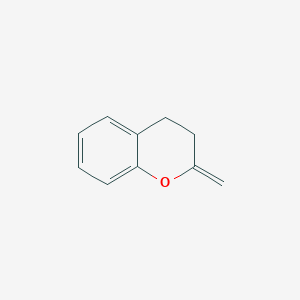
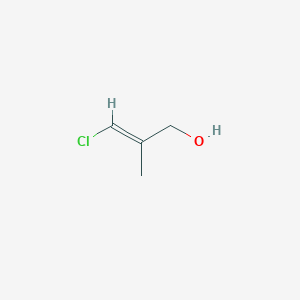
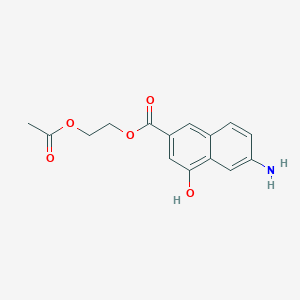
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
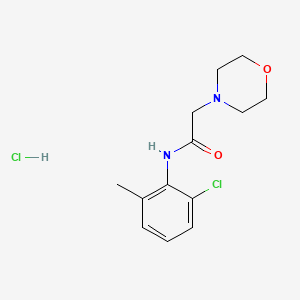
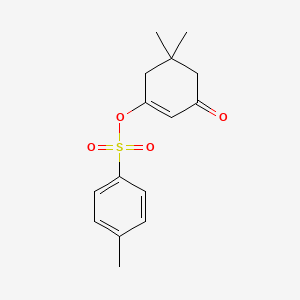
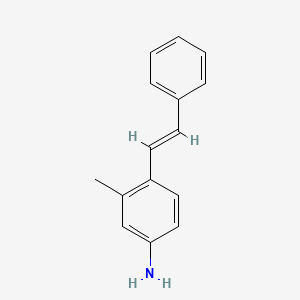
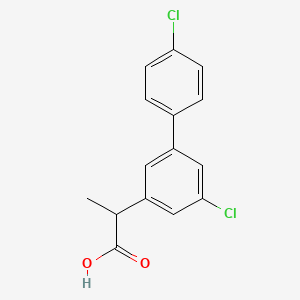
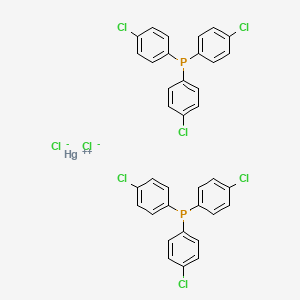
![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)
